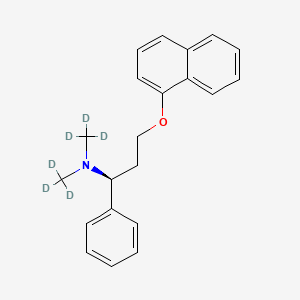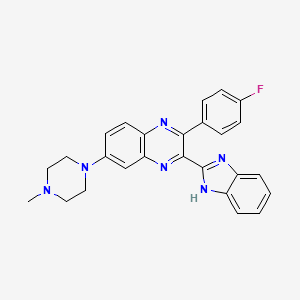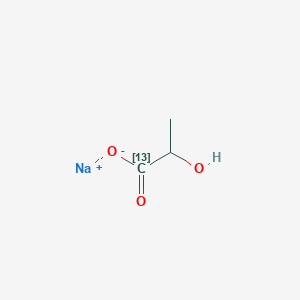
Dapoxetine-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dapoxetine-d6 is a deuterated form of dapoxetine, a selective serotonin reuptake inhibitor (SSRI) primarily used for the treatment of premature ejaculation in men. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of dapoxetine due to its stable isotopic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dapoxetine-d6 involves the incorporation of deuterium atoms into the dapoxetine molecule. One common method includes the nucleophilic substitution reaction of a dapoxetine intermediate with deuterated reagents. For instance, a nucleophilic substitution reaction can be performed using 1-naphthol in the presence of an alkali to prepare the deuterated compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of cost-effective raw materials and mild reaction conditions to facilitate large-scale production .
化学反应分析
Types of Reactions
Dapoxetine-d6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of dapoxetine N-oxide, while reduction can yield deuterated analogs of dapoxetine .
科学研究应用
Dapoxetine-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of dapoxetine.
Biology: Employed in biological studies to understand the interaction of dapoxetine with various biological targets.
Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of dapoxetine.
Industry: Applied in the development of new pharmaceutical formulations and drug delivery systems
作用机制
Dapoxetine-d6, like dapoxetine, exerts its effects by inhibiting the reuptake of serotonin in the brain. This leads to an increase in serotonin levels in the synaptic cleft, which helps delay ejaculation. The central ejaculatory neural circuit comprises spinal and cerebral areas that form a highly interconnected network. This compound binds to serotonin transporters, preventing the reuptake of serotonin and enhancing its activity .
相似化合物的比较
Similar Compounds
Fluoxetine: Another SSRI used primarily for the treatment of depression.
Sertraline: An SSRI used for the treatment of depression, anxiety, and other mood disorders.
Paroxetine: An SSRI used for the treatment of depression, anxiety disorders, and post-traumatic stress disorder.
Uniqueness of Dapoxetine-d6
This compound is unique due to its rapid onset of action and short half-life, making it particularly suitable for the treatment of premature ejaculation. Unlike other SSRIs, which are used for long-term treatment of mood disorders, dapoxetine is taken on an as-needed basis .
属性
分子式 |
C21H23NO |
|---|---|
分子量 |
311.4 g/mol |
IUPAC 名称 |
(1S)-3-naphthalen-1-yloxy-1-phenyl-N,N-bis(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C21H23NO/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3/t20-/m0/s1/i1D3,2D3 |
InChI 键 |
USRHYDPUVLEVMC-PVKQDMRYSA-N |
手性 SMILES |
[2H]C([2H])([2H])N([C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3)C([2H])([2H])[2H] |
规范 SMILES |
CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-, 1,1-dimethylethyl ester](/img/structure/B12398465.png)

![(2Z)-2-[(2E,4E)-5-[3-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B12398473.png)

![(2S,4R)-N-[(1S)-3-[[11-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-11-oxoundecyl]amino]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B12398479.png)
